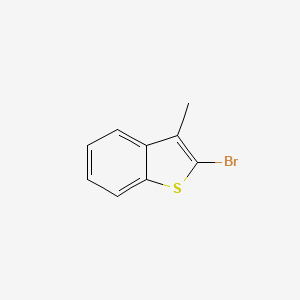

2-Bromo-3-methyl-1-benzothiophene

Description

Contextual Role of Halogenated Benzothiophene (B83047) Scaffolds in Organic Chemistry

Halogenated benzothiophenes are a class of compounds that have established themselves as versatile intermediates in organic synthesis. The benzothiophene core itself is a key structural motif in a variety of biologically active compounds, including pharmaceuticals, agrochemicals, and dyes. numberanalytics.comrsc.org The presence of a halogen atom, such as bromine, on the benzothiophene ring system significantly influences its reactivity, making it a valuable building block for the construction of more complex molecular architectures.

The carbon-bromine bond in these scaffolds is particularly amenable to a wide range of chemical transformations. Most notably, it serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. organic-chemistry.orgnih.govnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse functional groups and the synthesis of elaborate molecular frameworks. For instance, the Suzuki-Miyaura coupling of bromo-thiophenes with various arylboronic acids is a widely employed strategy for the synthesis of aryl-substituted benzothiophenes. nih.gov

Furthermore, the halogen atom can direct further substitution reactions on the benzothiophene ring through its electronic and steric effects. The ability to selectively functionalize the benzothiophene core at different positions is crucial for the targeted synthesis of compounds with specific properties. The development of novel synthetic methodologies, including one-step syntheses from o-silylaryl triflates and alkynyl sulfides, continues to expand the accessibility and utility of multisubstituted benzothiophenes. rsc.org

Rationale for Focused Academic Investigation on 2-Bromo-3-methyl-1-benzothiophene

The specific substitution pattern of this compound, with a bromine atom at the 2-position and a methyl group at the 3-position, presents a unique combination of reactive sites and structural features that warrant focused academic investigation. The bromine atom at the 2-position is known to be highly reactive towards a variety of transformations, making it a prime site for chemical modification.

Moreover, the exploration of the reactivity of this specific isomer contributes to a more comprehensive understanding of the structure-activity relationships within the broader class of substituted benzothiophenes. By studying how the interplay between the bromo and methyl substituents at these specific positions affects the molecule's behavior in various reactions, chemists can develop more precise and efficient synthetic strategies for a wide range of target molecules.

Overview of Key Research Areas and Methodologies Pertaining to this compound

Research involving this compound and its closely related analogues primarily revolves around its synthesis and its application as a building block in the construction of more complex molecules.

Synthesis: The synthesis of substituted benzothiophenes can be achieved through various routes, including the cyclization of appropriately substituted precursors. chemicalbook.comchemicalbook.com For instance, the bromination of 3-methylthiophene (B123197) with N-bromosuccinimide (NBS) is a known method to produce 2-bromo-3-methylthiophene (B51420), a potential precursor for the construction of the benzothiophene ring system. sigmaaldrich.com General methods for benzothiophene synthesis often involve intramolecular cyclization of aryl sulfides or related compounds under various catalytic conditions. chemicalbook.com

Cross-Coupling Reactions: A significant area of research is the use of this compound in transition-metal-catalyzed cross-coupling reactions. The reactivity of the C-Br bond at the 2-position makes it an excellent substrate for reactions like the Suzuki-Miyaura coupling, which is extensively used to form biaryl structures. nih.govnih.gov This methodology allows for the introduction of a wide array of aryl and heteroaryl groups, leading to the synthesis of diverse libraries of compounds for screening in drug discovery and materials science.

Medicinal Chemistry and Drug Discovery: The benzothiophene scaffold is a recognized pharmacophore, and derivatives have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. numberanalytics.comrsc.orggoogle.com Research in this area involves the synthesis of novel derivatives of this compound and the evaluation of their biological activities. The goal is to develop new therapeutic agents with improved efficacy and selectivity. nih.gov

Materials Science: Substituted benzothiophenes are of interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to synthesize well-defined oligomers and polymers based on the benzothiophene unit is crucial for tuning the electronic and photophysical properties of these materials. The functionalization of this compound through cross-coupling reactions provides a pathway to such advanced materials.

Below is a data table summarizing some of the key properties of this compound and its isomer, 3-Bromo-2-methyl-1-benzothiophene, for comparative purposes.

| Property | This compound | 3-Bromo-2-methyl-1-benzothiophene |

| CAS Number | 5381-23-7 nih.gov | 10243-15-9 nih.gov |

| Molecular Formula | C₉H₇BrS nih.gov | C₉H₇BrS nih.gov |

| Molecular Weight | 227.12 g/mol | 227.12 g/mol nih.gov |

| Physical Form | Liquid sigmaaldrich.com | Solid sigmaaldrich.com |

| Boiling Point | 114-115 °C at 760 mmHg sigmaaldrich.com | 103-104 °C at 1.5 Torr chemicalbook.com |

| Melting Point | Not specified | 42-42.5 °C chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methyl-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrS/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZQSQFVPWPSMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C12)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60296321 | |

| Record name | 2-Bromo-3-methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5381-23-7 | |

| Record name | NSC108790 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-3-methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Chemistry of 2 Bromo 3 Methyl 1 Benzothiophene

Metal-Catalyzed Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom at the 2-position of 2-Bromo-3-methyl-1-benzothiophene is a key functional handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. The electron-rich nature of the benzothiophene (B83047) ring and the inherent reactivity of the C-Br bond make this substrate amenable to coupling with a wide range of organometallic reagents.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C(sp²)–C(sp²) bonds between aryl halides and organoboronic acids or their esters. libretexts.org This reaction is widely employed for the synthesis of biaryl and heteroaryl compounds. researchgate.netorganic-chemistry.org For this compound, the Suzuki-Miyaura reaction provides a direct route to 2-aryl-3-methyl-1-benzothiophenes.

The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be adapted for various substrates. nih.gov

While specific studies on this compound are not extensively documented, the reactivity of analogous compounds such as 2-bromo-3-alkylthiophenes provides significant insight. For instance, the Suzuki-Miyaura coupling of 2-bromo-3-hexylthiophene (B1249596) with various arylboronic acids has been successfully demonstrated, showing good tolerance for a range of functional groups on the boronic acid partner. libretexts.org Similarly, research on 2,5-dibromo-3-methylthiophene (B84023) shows selective coupling at the more reactive C5-Br bond, highlighting the subtle electronic and steric effects that govern reactivity. organic-chemistry.org

Table 1: Illustrative Suzuki-Miyaura Coupling of a Bromo-Alkylthiophene Analog This table presents data for the related compound 2-bromo-3-hexylthiophene to illustrate typical reaction conditions and outcomes.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 88 |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 82 |

| 4 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 75 |

Data is representative and compiled from studies on analogous compounds like 2,5-dibromo-3-hexylthiophene. libretexts.org

Sonogashira Coupling Reactions for Alkyne Functionalization

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is invaluable for synthesizing arylalkynes and conjugated enynes. organic-chemistry.orggold-chemistry.org Applying this reaction to this compound allows for the direct introduction of an alkyne moiety at the C2 position, yielding 2-alkynyl-3-methyl-1-benzothiophenes.

The reactivity order for halides in Sonogashira coupling is generally I > OTf > Br > Cl, making aryl bromides like this compound suitable substrates. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. organic-chemistry.orglibretexts.org

Studies on the regioselective Sonogashira coupling of 2,3-dibromothiophene (B118489) demonstrate that coupling occurs preferentially at the C2 position due to its higher reactivity. researchgate.net This suggests that this compound would be an effective substrate for this transformation.

Table 2: Representative Sonogashira Coupling of a Dibromothiophene Analog This table shows results for the related compound 2,3-dibromothiophene to exemplify the reaction.

| Entry | Alkyne | Catalyst System | Base | Yield (%) (Monocoupled Product) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 85 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 90 |

| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 78 |

| 4 | 3-Hydroxy-3-methyl-1-butyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 82 |

Data is representative and based on studies with 2,3-dibromothiophene. researchgate.net

Stille and Kumada Coupling Reactions for C-C Bond Formation

The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). wikipedia.orglibretexts.org It is a versatile method for C-C bond formation with a broad substrate scope and tolerance for various functional groups. organic-chemistry.org The reaction of this compound with an appropriate organostannane, such as an aryltin or vinyltin (B8441512) reagent, would yield the corresponding 2-substituted product. A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback. organic-chemistry.orglibretexts.org

The Kumada coupling utilizes a Grignard reagent as the nucleophilic partner and is typically catalyzed by nickel or palladium complexes. jcu.edu.au This reaction is a powerful tool for forming C-C bonds, particularly between aryl halides and alkyl or aryl Grignard reagents. nih.gov A review on the reactivity of halo-substituted alkylthiophenes specifically highlights the use of 2-bromo-3-methylthiophene (B51420) in Kumada coupling reactions, demonstrating its utility in generating C-C bonds at the C2 position. jcu.edu.au The formation of the Grignard reagent from 2-bromo-3-methylthiophene followed by coupling with another aryl halide, or the direct coupling of 2-bromo-3-methylthiophene with a pre-formed Grignard reagent, are both viable strategies. jcu.edu.au

Table 3: Example of Kumada Coupling with a 2-Bromo-3-methylthiophene Analog

| Entry | Grignard Reagent | Electrophile | Catalyst | Product | Yield (%) |

| 1 | 2-(3-Methylthienyl)magnesium bromide | 1,4-Dibromobenzene | Ni(dppp)Cl₂ | 1,4-Bis(3-methyl-2-thienyl)benzene | 75 |

| 2 | Phenylmagnesium bromide | 2-Bromo-3-methylthiophene | Ni(dppp)Cl₂ | 2-Phenyl-3-methylthiophene | 80 |

Data is representative and based on examples using 2-bromo-3-methylthiophene. jcu.edu.au

Other Transition Metal-Mediated Coupling Processes

Beyond the "big three" cross-coupling reactions, other transition metals and catalytic systems can be employed to functionalize the C-Br bond of this compound. For example, iron-catalyzed cross-coupling reactions have emerged as a more sustainable alternative to palladium-based systems for certain transformations. Furthermore, reactions like the Buchwald-Hartwig amination, a palladium-catalyzed process, could be used to form a C-N bond by coupling this compound with various amines, opening pathways to novel nitrogen-containing benzothiophene derivatives.

Nucleophilic Substitution Reactions on the Benzothiophene Ring

Direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide like this compound is generally difficult. The electron-rich nature of the aromatic ring repels incoming nucleophiles, and the reaction requires harsh conditions or the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group to proceed. wikipedia.org

However, the reactivity of heterocyclic systems like thiophene (B33073) towards nucleophilic substitution is significantly greater than that of corresponding benzene (B151609) analogues. uoanbar.edu.iq This enhanced reactivity is attributed to the ability of the sulfur atom to stabilize the anionic Meisenheimer-type intermediate through the involvement of its d-orbitals. uoanbar.edu.iq For this compound, while the benzene ring fusion reduces the reactivity compared to simple thiophenes, it is still more susceptible to nucleophilic attack than bromobenzene. The presence of a strong activating group on the benzothiophene core would be necessary to facilitate SNAr reactions under mild conditions.

Electrophilic Aromatic Substitution Reactions of the Benzothiophene Core

The benzothiophene ring system is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups onto the aromatic core. lumenlearning.com The reaction proceeds via the attack of an electrophile on the electron-rich ring to form a stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org

In benzo[b]thiophene, electrophilic attack can occur on either the benzene or the thiophene ring. Theoretical and experimental studies show that the thiophene ring is more activated towards electrophiles than the fused benzene ring. For benzo[b]thiophene itself, electrophilic substitution shows a preference for the C3 position, but attack at the C2 position is also significant, as the stability of the intermediates formed by attack at either position is comparable. uoanbar.edu.iq

For this compound, the C2 and C3 positions are already substituted. Therefore, electrophilic attack will be directed to the benzene portion of the molecule. The existing hetero-ring acts as a directing group. The sulfur atom and the electron-donating methyl group will influence the regioselectivity of the substitution. Typically, electrophilic attack on the benzene ring of benzothiophene occurs at the C4 and C7 positions. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance from the 3-methyl group potentially influencing the C4/C7 ratio. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts acylation or alkylation.

Functional Group Transformations and Derivatizations of the Methyl Group

The methyl group at the 3-position of the this compound scaffold represents a key site for synthetic modification, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures. The reactivity of this methyl group is typically initiated through free-radical halogenation, which transforms the relatively inert methyl group into a versatile synthetic handle.

The most common initial transformation is the bromination of the methyl group to yield 2-bromo-3-(bromomethyl)-1-benzothiophene (B1405142). This reaction is generally accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, in a non-polar solvent like carbon tetrachloride. vaia.com This process is analogous to the bromination of similar methyl-substituted aromatic and heterocyclic systems. The resulting benzylic bromide is highly reactive and serves as a precursor for a variety of subsequent derivatizations.

The primary pathways for the derivatization of the 3-(bromomethyl) group involve nucleophilic substitution and cross-coupling reactions. These transformations allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from the starting material.

Nucleophilic Substitution Reactions:

The bromine atom of the 3-(bromomethyl) group is an excellent leaving group, making it susceptible to displacement by a wide range of nucleophiles. This reactivity allows for the introduction of various functional groups at the 3-position. While specific examples for 2-bromo-3-(bromomethyl)-1-benzothiophene are not extensively detailed in the literature, the reactivity is analogous to other benzylic halides. nih.gov Potential nucleophilic substitution reactions could include:

Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide, sodium ethoxide) to form the corresponding ethers.

Cyanation: Introduction of a nitrile group via reaction with cyanide salts (e.g., sodium cyanide), which can be further hydrolyzed to carboxylic acids or reduced to amines.

Azidation: Reaction with sodium azide (B81097) to form an azidomethyl derivative, a precursor for the synthesis of amines via reduction or for use in click chemistry.

Thiolation: Displacement by thiolates to generate thioethers.

These reactions would typically proceed via an S_N_2 mechanism, although S_N_1 pathways could be competitive under certain conditions due to the stability of the resulting benzylic carbocation.

Cross-Coupling Reactions:

The 3-(bromomethyl) group can also participate in various cross-coupling reactions, enabling the formation of new carbon-carbon bonds. A prominent example, drawn from analogous thiophene systems, is the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net In this type of transformation, the 2-bromo-3-(bromomethyl)-1-benzothiophene could potentially react with arylboronic acids in the presence of a palladium catalyst and a base to yield 2-bromo-3-(arylmethyl)-1-benzothiophenes. The regioselectivity of such a reaction would be a key consideration, as the bromo-substituent on the aromatic ring is also a potential site for cross-coupling. However, the higher reactivity of the benzylic bromide often allows for selective reaction at the bromomethyl position under carefully controlled conditions.

Below is a representative table of potential Suzuki cross-coupling reactions, illustrating the types of derivatives that could be synthesized from 2-bromo-3-(bromomethyl)-1-benzothiophene, based on established methodologies for similar substrates. nih.govresearchgate.net

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Potential Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Bromo-3-(phenylmethyl)-1-benzothiophene |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Bromo-3-((4-methoxyphenyl)methyl)-1-benzothiophene |

| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Bromo-3-((3-chlorophenyl)methyl)-1-benzothiophene |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Bromo-3-((4-fluorophenyl)methyl)-1-benzothiophene |

These examples highlight the synthetic utility of the 3-methyl group as a modifiable position on the 2-bromo-1-benzothiophene core. The initial bromination to a bromomethyl group unlocks a rich and diverse chemistry, allowing for the synthesis of a wide range of derivatives with tailored electronic and steric properties.

Advanced Spectroscopic and Structural Characterization Techniques for 2 Bromo 3 Methyl 1 Benzothiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 2-Bromo-3-methyl-1-benzothiophene, distinct signals would be expected for the aromatic protons on the benzo ring and the protons of the methyl group. The chemical shifts (δ) of the aromatic protons, typically appearing in the range of 7.0-8.0 ppm, would be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the sulfur atom and the methyl group. The integration of these signals would correspond to the number of protons in each unique environment. The methyl group protons would appear as a singlet further upfield, likely in the range of 2.2-2.6 ppm, with an integration value of three.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | Multiplet | 1H | Aromatic Proton |

| ~7.3-7.6 | Multiplet | 3H | Aromatic Protons |

| ~2.4 | Singlet | 3H | CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct signals would be anticipated, corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the bromine (C2) would be significantly influenced by the halogen's electronegativity, appearing at a characteristic chemical shift. The quaternary carbons of the fused ring system and the carbon of the methyl group would also have distinct resonances.

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~140-145 | Quaternary Carbon |

| ~135-140 | Quaternary Carbon |

| ~125-130 | Aromatic CH |

| ~120-125 | Aromatic CH |

| ~115-120 | Quaternary Carbon (C-Br) |

| ~110-115 | Quaternary Carbon |

| ~20-25 | CH₃ |

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For this compound, COSY would show correlations among the aromatic protons, helping to delineate their specific positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the direct assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying the connectivity of quaternary carbons, which have no directly attached protons. For instance, correlations from the methyl protons to the C2 and C3 carbons would be expected, confirming the position of the methyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact molecular weight of this compound with a high degree of accuracy. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. The precise mass measurement from HRMS would allow for the determination of the elemental composition, confirming the molecular formula C₉H₇BrS.

Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [C₉H₇⁷⁹BrS]⁺ | 225.94518 |

| [C₉H₇⁸¹BrS]⁺ | 227.94313 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

While more commonly used for large biomolecules, MALDI-TOF MS can also be applied to the analysis of smaller organic molecules. In the context of this compound, MALDI-TOF would primarily serve to confirm the molecular weight. The compound would be co-crystallized with a suitable matrix and ionized by a laser. The time it takes for the resulting ions to travel to the detector is proportional to their mass-to-charge ratio, providing a measurement of the molecular weight. The characteristic isotopic pattern of bromine would also be observable in the MALDI-TOF spectrum.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its aromatic rings and substituents.

The primary vibrational modes anticipated for this compound arise from the C-H, C=C, C-S, C-Br, and methyl group vibrations. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the benzene and thiophene (B33073) rings are expected to produce a set of bands in the 1600-1450 cm⁻¹ range. The presence of the methyl group will give rise to characteristic symmetric and asymmetric stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹. The C-S stretching vibration, characteristic of the thiophene ring, is generally found in the 800-600 cm⁻¹ region. The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Due to the lack of a publicly available experimental FT-IR spectrum for this compound, a predictive analysis based on known data for similar molecules is presented below. For instance, the FT-IR spectrum of the related compound 2-methylbenzo[b]thiophene (B72938) shows characteristic peaks that can be used for comparison. nih.gov

Expected FT-IR Vibrational Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Expected Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretching | Medium to Weak |

| 2975 - 2950 | Asymmetric CH₃ Stretching | Medium |

| 2880 - 2860 | Symmetric CH₃ Stretching | Medium to Weak |

| 1610 - 1580 | Aromatic C=C Ring Stretching | Medium |

| 1470 - 1430 | Aromatic C=C Ring Stretching | Strong |

| 1460 - 1440 | Asymmetric CH₃ Bending | Medium |

| 1385 - 1370 | Symmetric CH₃ Bending | Medium |

| ~1200 | In-plane C-H Bending | Medium |

| ~800 - 600 | C-S Stretching | Medium |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* transitions within the conjugated benzothiophene (B83047) system. The fusion of the benzene and thiophene rings creates an extended π-electron system, which typically results in absorption bands in the UV region.

The electronic spectrum of the parent compound, benzothiophene, in hexane (B92381) displays absorption maxima around 228, 266, 297, and 306 nm. sigmaaldrich.com The introduction of a methyl group (an auxochrome) and a bromine atom (which can act as both an auxochrome and introduce spin-orbit coupling effects) is expected to cause a bathochromic (red) shift in these absorption bands. The methyl group, being an electron-donating group, will likely increase the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap and a shift to longer wavelengths. The bromine atom's effect is more complex, involving both inductive and resonance effects, but generally also contributes to a red shift.

Emission studies, such as fluorescence, would provide information about the excited state of the molecule. Following excitation, the molecule can relax to the ground state by emitting a photon. The emission spectrum is typically a mirror image of the absorption spectrum and occurs at longer wavelengths (Stokes shift). While benzothiophene itself is emissive, the presence of the heavy bromine atom in this compound might lead to enhanced intersystem crossing to the triplet state, potentially quenching fluorescence and favoring phosphorescence.

Predicted Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (nm) | Associated Chromophore |

|---|---|---|

| π → π* | 230 - 280 | Benzene Ring |

| π → π* | 280 - 330 | Benzothiophene System |

X-Ray Diffraction (XRD) for Single Crystal Structural Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of structural information for this compound, including bond lengths, bond angles, and intermolecular interactions.

As of now, there is no published single-crystal X-ray diffraction data for this compound in the public domain. However, if a suitable single crystal were to be grown and analyzed, one could expect to determine key structural parameters. The analysis would reveal the planarity of the benzothiophene ring system, the precise C-Br, C-S, and C-C bond lengths, as well as the bond angles throughout the molecule. Furthermore, the packing of the molecules in the crystal lattice would be elucidated, revealing any significant intermolecular interactions such as π-π stacking or halogen bonding, which can influence the material's bulk properties.

For illustrative purposes, the kind of data that would be obtained from a single-crystal XRD study is presented in the table below, based on what is typically reported for similar organic molecules.

Illustrative Crystallographic Data Table

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| a (Å) | Unit cell dimension |

| b (Å) | Unit cell dimension |

| c (Å) | Unit cell dimension |

| α (°) | Unit cell angle |

| β (°) | Unit cell angle |

| γ (°) | Unit cell angle |

| Volume (ų) | Unit cell volume |

| Z | Number of molecules per unit cell |

| Bond Lengths (Å) | e.g., C-Br, C-S, C-C |

| Bond Angles (°) | e.g., C-C-Br, C-S-C |

Computational and Theoretical Investigations of 2 Bromo 3 Methyl 1 Benzothiophene

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For derivatives of benzothiophene (B83047), DFT methods are instrumental in elucidating their fundamental chemical properties.

The initial step in the computational analysis of 2-Bromo-3-methyl-1-benzothiophene involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. Theoretical studies on related heterocyclic systems, such as benzothiazole (B30560) derivatives, frequently employ DFT with the B3LYP functional and a 6-31G(d,p) or higher basis set to achieve reliable geometries. scirp.org For substituted benzothiazoles, it has been shown that the planarity of the bicyclic system can be influenced by the nature of the substituents. nbu.edu.sa In the case of this compound, the benzothiophene core is expected to be largely planar, with the bromine and methyl groups lying in or very close to this plane.

The electronic structure, once the geometry is optimized, provides a map of the electron distribution within the molecule. This includes the calculation of molecular orbital energies, which are crucial for understanding the molecule's reactivity and electronic properties. Studies on similar conjugated systems demonstrate that substitutions on the aromatic rings can significantly alter the electronic landscape. nih.gov

A representative table of calculated bond lengths and angles for a related substituted benzothiazole is provided below to illustrate the type of data generated from DFT calculations.

| Parameter | Bond | Calculated Value (Å/°) |

| Bond Length | C-C (aromatic) | 1.38 - 1.41 |

| C-S | ~1.77 | |

| C-Br | ~1.89 | |

| C-C (methyl) | ~1.51 | |

| Bond Angle | C-S-C | ~91.5 |

| C-C-Br | ~119.8 | |

| C-C-C (methyl) | ~121.0 | |

| Note: These are typical values for similar structures and not specific experimental or calculated values for this compound. |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the kinetic stability and electronic transport properties of a molecule. nih.gov

For conjugated systems like this compound, the HOMO is typically a π-orbital delocalized over the aromatic rings, while the LUMO is a π*-orbital. The presence of the bromine atom (an electron-withdrawing group) and the methyl group (an electron-donating group) at positions 2 and 3, respectively, would be expected to modulate the energies and spatial distribution of these orbitals. Computational studies on other benzothiophene derivatives have shown that such substitutions can fine-tune the HOMO-LUMO gap. nih.gov For instance, a study on novel benzo[b]thiophene-2-carbaldehyde derivatives demonstrated that different substituents led to varying energy gaps, with a lower gap indicating enhanced reactivity potential. nih.gov

A smaller HOMO-LUMO gap generally implies higher reactivity and is often associated with greater polarizability and a lower kinetic stability. These calculations are vital for designing molecules with specific electronic properties, for example, in the context of organic semiconductors.

| Molecular Orbital | Property | Significance |

| HOMO | Highest Occupied Molecular Orbital | Region of high electron density; indicates sites susceptible to electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of low electron density; indicates sites susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity, kinetic stability, and optical properties. |

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule, which is a key factor in its stability. It provides a detailed picture of the bonding and orbital interactions. sphinxsai.com The analysis examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. scirp.org

Computational methods, particularly Time-Dependent DFT (TD-DFT), are widely used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π). For conjugated systems like benzothiophene derivatives, the main absorption bands in the UV-Vis spectrum are typically due to π → π transitions. nih.gov

The results from TD-DFT calculations can be compared with experimental spectra to validate the computational model. Furthermore, these predictions can guide the design of new molecules with desired optical properties, such as dyes or materials for optical devices. For example, computational studies on thiophene-based macrocycles have been used to understand how the size and structure of the molecule affect its UV-Vis spectrum and nonlinear optical properties. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, including their conformational flexibility and interactions with other molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and interacts with its environment. harvard.edu

For a molecule like this compound, MD simulations can be used to explore its conformational landscape, particularly the rotation of the methyl group. More importantly, MD simulations are crucial for understanding intermolecular interactions in condensed phases (liquids or solids). These simulations can reveal how molecules of this compound would pack in a solid state and the nature of the non-covalent interactions (e.g., π-π stacking, halogen bonding) that govern this packing. Such information is vital for predicting the material properties of molecular crystals. Recent studies on benzothiophene derivatives have utilized MD simulations to assess the stability of protein-ligand complexes, highlighting the importance of these simulations in drug design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. researchgate.net For derivatives of this compound, QSAR can be a powerful tool to predict their potential biological activities and to guide the synthesis of new, more potent analogues.

A typical QSAR study involves several steps:

Data Set Collection: A series of benzothiophene derivatives with experimentally measured biological activity (e.g., anticancer, antimicrobial) is compiled. researchgate.net

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume), electronic (e.g., partial charges), and topological properties. researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed activity. nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

QSAR studies on benzothiophene derivatives have identified key molecular features responsible for their anticancer and antimalarial activities. researchgate.netnih.gov For example, one study on benzothiophene-based anticancer agents found that descriptors related to steric and electrostatic interactions were crucial for activity. researchgate.net These models provide valuable insights into the mechanism of action and can be used to virtually screen new derivatives for their potential efficacy.

The table below presents a hypothetical summary of a QSAR model for a series of bioactive benzothiophene derivatives, illustrating the types of descriptors and statistical parameters involved.

| Statistical Parameter | Value | Interpretation |

| r² (Correlation Coefficient) | > 0.7 | A measure of how well the model fits the training data. |

| q² (Cross-validated r²) | > 0.5 | An indicator of the model's internal predictive ability. |

| pred_r² (External validation r²) | > 0.6 | A measure of the model's ability to predict the activity of an external test set. |

| Key Descriptors | T_2_N_1, SaaCHE-Index | Examples of topological and electronic descriptors that may influence activity. researchgate.net |

| Note: The values and descriptors are representative of those found in published QSAR studies on benzothiophene derivatives. researchgate.netnih.gov |

Computational Prediction of Chemical Reactivity and Reaction Pathways

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific computational and theoretical investigations focused solely on the chemical compound this compound. While computational studies are a powerful tool for predicting chemical reactivity and elucidating reaction pathways, it appears that this particular substituted benzothiophene has not yet been the subject of dedicated theoretical analysis.

Research in the broader field of benzothiophene chemistry often employs computational methods, such as Density Functional Theory (DFT), to understand the reactivity of related molecules. For instance, studies have been conducted on isomers like 3-bromo-2-methyl-1-benzothiophene and other derivatives. These investigations typically explore aspects like electrophilic substitution patterns, the stability of intermediates, and the energy barriers of various reactions.

However, without specific computational data for this compound, any discussion of its predicted reactivity would be speculative and fall outside the scope of this article. The precise influence of the bromine atom at the 2-position and the methyl group at the 3-position on the electronic structure and, consequently, the chemical behavior of the benzothiophene core requires a dedicated computational study. Such a study would provide valuable data, including:

Molecular orbital analysis (HOMO/LUMO): To predict sites susceptible to electrophilic and nucleophilic attack.

Electrostatic potential maps: To visualize the charge distribution and identify regions of high and low electron density.

Calculation of reaction energies and activation barriers: To determine the feasibility and likely pathways of potential reactions.

Natural Bond Orbital (NBO) analysis: To understand the nature of the bonding and intramolecular interactions.

In the absence of such specific research, no data tables or detailed findings on the computational prediction of the chemical reactivity and reaction pathways of this compound can be provided at this time. The scientific community has yet to publish theoretical investigations that would furnish the necessary data for a thorough analysis as outlined.

Applications and Future Directions in 2 Bromo 3 Methyl 1 Benzothiophene Research

Utilization in Organic Electronic Materials Development

The benzothiophene (B83047) scaffold is a key component in the design of high-performance organic semiconductors due to its rigid, planar structure and good charge transport characteristics. While direct research on 2-Bromo-3-methyl-1-benzothiophene in this context is not extensively documented, its chemical structure suggests significant potential as a precursor for advanced organic electronic materials.

The charge transport properties of organic semiconductors are fundamentally linked to their molecular structure and solid-state packing. The tandfonline.combenzothieno[3,2-b] tandfonline.combenzothiophene (BTBT) core is a well-established motif for high-mobility organic semiconductors. nih.govelsevierpure.com The synthesis of functionalized BTBT derivatives often relies on palladium-catalyzed cross-coupling reactions, where bromo-substituted precursors are essential. bohrium.comnih.gov For instance, the Suzuki coupling reaction is a common method to introduce aryl or other functional groups onto the benzothiophene backbone, starting from a bromo-derivative. rsc.org

Theoretically, this compound could be utilized in similar coupling reactions to create unsymmetrical or specifically substituted BTBT analogues. The methyl group at the 3-position could influence the electronic properties and molecular packing of the resulting larger conjugated systems, potentially leading to novel charge transport behaviors. Research on related bromothiophene derivatives has shown that palladium-catalyzed homocoupling can be an effective method for synthesizing larger oligothiophenes, further highlighting the potential synthetic utility of this compound in creating new organic semiconductor materials. acs.org

Organic Field-Effect Transistors (OFETs) are a cornerstone of flexible and printed electronics, and their performance is heavily dependent on the semiconductor layer. Materials based on the BTBT framework have demonstrated excellent performance in OFETs, with some derivatives achieving high charge carrier mobilities. nih.govelsevierpure.com The synthesis of these high-performance materials, such as 2,7-dialkyl tandfonline.combenzothieno[3,2-b]benzothiophenes, often starts from a dibromo-BTBT intermediate. mdpi.com

Given this, this compound could serve as a crucial starting material for the synthesis of novel organic semiconductors for OFETs. By undergoing coupling reactions, it can be integrated into larger π-conjugated systems. The strategic placement of the methyl group could be used to fine-tune the frontier molecular orbital energy levels (HOMO and LUMO) and influence the intermolecular interactions in the solid state, both of which are critical parameters for efficient charge transport in the active layer of an OFET. While direct application of this compound in OFETs has not been reported, the established synthetic routes using similar bromo-thiophenes strongly suggest its potential in this field.

The versatility of the benzothiophene scaffold extends to its use in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). In these devices, the electronic properties of the materials, such as their energy levels and photophysical characteristics, are paramount. The functionalization of the benzothiophene core allows for the tuning of these properties to meet the specific requirements of light emission or absorption and charge separation.

The reactive bromine atom in this compound provides a handle for introducing a wide range of functional groups through cross-coupling reactions. This could enable the synthesis of novel materials with tailored absorption and emission spectra, making them suitable for use as emitters or host materials in OLEDs, or as donor or acceptor materials in OPVs. For example, palladium-catalyzed C–H homocoupling and cross-coupling reactions of bromothiophene derivatives are powerful tools for constructing complex π-conjugated systems with desirable photophysical properties. acs.org The development of new organic semiconductors based on the BTBT substructure is an active area of research for applications in both OFETs and OPVs. nih.gov Although specific research on this compound for OLED and OPV applications is yet to be published, its potential as a versatile building block is evident from the broader literature on benzothiophene chemistry.

Role in Medicinal Chemistry and Biological Activity Studies

The benzothiophene nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in a variety of biologically active compounds. rsc.org Benzothiophene derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The synthesis of new pharmaceutical agents often involves the modification of a core scaffold to optimize its biological activity and pharmacokinetic properties. This compound is a valuable starting material for creating libraries of novel compounds for drug discovery. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce diverse functionalities, while the methyl group can influence the compound's interaction with biological targets.

A notable example is the synthesis of thiosemicarbazones derived from substituted benzo[b]thiophene-2-carboxaldehydes. In a study, 3-methylbenzo[b]thiophene-2-carboxaldehyde (B122132) and 3-bromobenzo[b]thiophene-2-carboxaldehyde were reacted with various thiosemicarbazides to produce a series of thiosemicarbazone ligands. tandfonline.comtandfonline.com These reactions demonstrate the utility of the substituted benzothiophene core in generating new chemical entities with potential therapeutic applications. The resulting thiosemicarbazones possess a combination of the benzothiophene moiety and the thiosemicarbazone pharmacophore, both of which are known to contribute to biological activity. tandfonline.commdpi.com

Derivatives of this compound have been synthesized and evaluated for their biological activities. In a particular study, a series of thiosemicarbazones based on 3-methyl and 3-bromo substituted benzo[b]thiophene were screened for their in vitro antimicrobial activity against a panel of bacteria and a fungus. tandfonline.comtandfonline.com The study revealed that these compounds exhibited varying degrees of antimicrobial efficacy, with a general trend of higher activity against Gram-positive bacteria compared to Gram-negative bacteria. tandfonline.com

The minimum inhibitory concentration (MIC) values for some of the synthesized compounds are presented in the table below. It was observed that compounds with a methyl group on the benzothiophene ring generally showed higher activity than those with a bromine atom. tandfonline.com This suggests that the electronic and steric properties of the substituent at the 3-position of the benzothiophene ring play a crucial role in the antimicrobial activity of these derivatives.

| Compound | Substituent at C3 | Microorganism | MIC (μg/mL) |

|---|---|---|---|

| L1 | -CH3 | E. faecalis | 62.5 |

| L1 | -CH3 | S. aureus | 62.5 |

| L1 | -CH3 | E. coli | 125 |

| L1 | -CH3 | P. aeruginosa | 125 |

| L1 | -CH3 | S. marcescens | 125 |

| L1 | -CH3 | C. albicans | 250 |

| L2 | -CH3 | E. faecalis | 125 |

| L2 | -CH3 | S. aureus | 125 |

| L2 | -CH3 | E. coli | 250 |

| L2 | -CH3 | P. aeruginosa | 250 |

| L2 | -CH3 | S. marcescens | 250 |

| L2 | -CH3 | C. albicans | 500 |

| L4 | -Br | E. faecalis | 125 |

| L4 | -Br | S. aureus | 125 |

| L4 | -Br | E. coli | 250 |

| L4 | -Br | P. aeruginosa | 250 |

| L4 | -Br | S. marcescens | 250 |

| L4 | -Br | C. albicans | 500 |

These findings underscore the importance of the benzothiophene scaffold in the development of new antimicrobial agents and highlight the potential of this compound as a starting point for the synthesis of biologically active molecules. Further research in this area could lead to the discovery of novel compounds with improved efficacy against a range of pathogens.

Incorporation into Advanced Materials and Polymer Synthesis

While direct, extensive research on the polymerization of this compound is not widely documented, its structural motifs are highly relevant to the field of organic electronics. The benzothiophene core is a key component in many organic semiconductors, and the bromo- and methyl- groups provide handles for polymerization and property tuning.

Polymer Synthesis:

The primary application envisioned for this compound in materials science is as a monomer for the synthesis of conjugated polymers. Poly(benzothiophene)s, analogous to the well-studied poly(thiophene)s, are of interest for their potential use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The bromine atom at the 2-position is a reactive site suitable for various metal-catalyzed cross-coupling reactions, which are standard methods for forming the carbon-carbon bonds necessary for a polymer backbone.

Several established polymerization methods for related brominated thiophenes could theoretically be applied to this compound:

Grignard Metathesis (GRIM) Polymerization: This method, often referred to as the Rieke method or McCullough method for producing regioregular poly(3-alkylthiophene)s (P3ATs), involves the formation of a Grignard reagent from the bromo-monomer, followed by nickel-catalyzed polymerization. magtech.com.cn Applying this to this compound would be expected to yield poly(3-methyl-1-benzothiophene).

Suzuki Cross-Coupling Polymerization: This versatile method involves the reaction of a boronic acid or ester derivative of the monomer with its brominated counterpart. nsf.gov It allows for the synthesis of alternating copolymers by using different comonomers, offering a route to materials with highly tailored electronic properties.

Stille Cross-Coupling Polymerization: This involves the coupling of an organotin compound with a halogenated monomer, catalyzed by a palladium complex. It is another powerful tool for constructing conjugated polymer backbones. magtech.com.cn

Direct C-H Arylation Polymerization (DArP): A more recent and atom-economical method that avoids the pre-functionalization (e.g., Grignard or boronic ester formation) of one of the coupling partners. magtech.com.cn

The 3-methyl group is expected to enhance the solubility of the resulting polymer in organic solvents, a critical factor for solution-based processing of electronic devices. ethz.ch However, the asymmetric nature of the monomer introduces the challenge of controlling the polymer's regioregularity—the specific orientation of repeating monomer units. magtech.com.cnrsc.org High regioregularity (a high percentage of Head-to-Tail linkages) is often crucial for achieving the ordered solid-state packing necessary for efficient charge transport in semiconducting polymers. ethz.chrsc.org

Building Block for Organic Semiconductors:

Beyond direct polymerization, this compound can serve as a valuable intermediate for synthesizing more complex, non-polymeric organic semiconductors. The benzothiophene unit is a component of high-performance materials like nsf.govbenzothieno[3,2-b] nsf.govbenzothiophene (BTBT) and its derivatives, which are known for their high charge carrier mobilities. researchgate.netmdpi.com The bromo-functionality on this compound allows it to be coupled with other aromatic units to construct these larger, rigid, and planar molecular structures essential for efficient intermolecular electronic communication in the solid state. semanticscholar.org

Table 1: Potential Polymerization Methods for this compound

| Polymerization Method | Typical Catalyst | Key Features | Relevant Analogy |

|---|---|---|---|

| Grignard Metathesis (GRIM) | Ni(dppp)Cl₂ or other Ni(II) complexes | Leads to regioregular polymers like P3HT. | Synthesis of regioregular poly(3-alkylthiophene)s. magtech.com.cn |

| Suzuki Coupling | Pd(PPh₃)₄ or other Pd(0) complexes | Versatile for homo- and co-polymers; requires boronic acid/ester derivative. | Synthesis of ester-functionalized polythiophenes and polyselenophenes. nsf.gov |

| Stille Coupling | Pd(PPh₃)₄ or other Pd(0) complexes | Tolerant of many functional groups; uses organotin reagents. | Commonly used for conjugated polymers. magtech.com.cn |

| Direct C-H Arylation (DArP) | Pd(OAc)₂ with various ligands | High atom economy; reduces pre-functionalization steps. | Considered a promising future method for conjugated polymers. magtech.com.cn |

Emerging Research Avenues and Unaddressed Challenges in the Field

The study of this compound is still in its infancy, with significant opportunities for fundamental research and development. The primary challenges and future directions revolve around synthesis, polymerization, and characterization for specific applications.

Emerging Research Avenues:

Synthesis of Regioregular Poly(3-methyl-1-benzothiophene): A key underexplored area is the actual synthesis and characterization of the homopolymer derived from this compound. Research efforts could focus on optimizing polymerization conditions using methods like GRIM or catalyst-transfer polycondensation to achieve high molecular weight and, crucially, high regioregularity. The resulting polymer's optical, electronic, and structural properties would be of fundamental interest. rsc.org

Development of Novel Copolymers: Utilizing this compound as a monomer in Suzuki or Stille copolymerizations with other electron-rich or electron-deficient aromatic units could lead to a new class of donor-acceptor copolymers. These materials are the cornerstone of modern organic solar cell research, and tuning the benzothiophene component could provide a new strategy for optimizing device performance.

Functionalization for Advanced Applications: The benzothiophene core itself can be further functionalized. Research into selective C-H activation or other substitution reactions on the benzene (B151609) ring of this compound could yield a library of monomers with tailored properties (e.g., for improved solubility, modified energy levels, or specific sensing capabilities). rsc.org

Exploration as a Building Block for Fused-Ring Systems: There is significant potential in using this compound to construct larger, unsymmetrical fused-ring organic semiconductors. semanticscholar.org Metal-free coupling strategies, such as those involving Pummerer-type reactions of benzothiophene S-oxides, could provide modular access to novel BTBT-like materials where the methyl group subtly tunes the solid-state packing and electronic characteristics. semanticscholar.orgnih.gov

Unaddressed Challenges:

Monomer Synthesis and Purity: The efficient and scalable synthesis of high-purity this compound is a prerequisite for producing high-quality polymers. Trace impurities can act as chain terminators or traps in semiconductor devices, severely limiting performance. Developing robust purification protocols is a critical, often overlooked, challenge.

Control of Regioregularity: As with other 3-substituted thiophenes, achieving perfect or near-perfect regioregularity during polymerization is a major synthetic hurdle. ethz.ch The presence of Head-to-Head and Tail-to-Tail defects disrupts conjugation and hinders the formation of well-ordered lamellar structures, which is detrimental to charge mobility. rsc.org Overcoming this for the benzothiophene analogue is a significant challenge.

Understanding Structure-Property Relationships: A fundamental challenge is the lack of data on how the incorporation of the 3-methyl-1-benzothiophene unit affects material properties. Detailed studies involving synthesis of a systematic series of polymers and small molecules, followed by in-depth characterization (e.g., X-ray diffraction, UV-Vis spectroscopy, cyclic voltammetry) and device fabrication, are needed to build a comprehensive understanding.

Device Stability and Performance: For any new material to be viable in organic electronics, it must exhibit not only good performance but also long-term operational and environmental stability. A major challenge will be to assess the stability of polymers derived from this compound and to develop strategies to mitigate degradation pathways, which can be influenced by the presence of the sulfur heteroatom and the specific polymer morphology. nih.gov

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 2-Bromo-3-methyl-1-benzothiophene, and how do reaction conditions influence yield and purity?

- Methodology : Bromination of 3-methyl-1-benzothiophene using N-bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) is a common approach. Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or CCl₄) critically affect regioselectivity and byproduct formation. For analogs like 3-(bromomethyl)-5-chlorobenzo[b]thiophene, controlled bromination at 4°C storage post-synthesis minimizes decomposition .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

- Methodology :

- 1H/13C NMR : Identify substituent positions via coupling patterns (e.g., aromatic protons adjacent to bromine show deshielding).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., M+ at m/z ≈ 226 for C₉H₇BrS) and isotopic patterns for bromine.

- IR Spectroscopy : Detect C-Br stretches (~550–600 cm⁻¹).

- Resolution of Conflicts : Cross-validate with 2D NMR (COSY, HSQC) and compare with literature data for structurally similar compounds like 2-[3-(bromomethyl)phenyl]thiophene .

Q. What purification methods are optimal for isolating this compound from reaction mixtures?

- Methodology : Use silica gel column chromatography with hexane/ethyl acetate gradients to separate brominated products from unreacted starting materials. Recrystallization in ethanol or acetone can further enhance purity, as demonstrated for brominated thiophene derivatives in the Kanto catalog .

Advanced Research Questions

Q. How can competing bromination pathways be controlled to ensure regioselectivity in this compound synthesis?

- Methodology :

- Directing Groups : The methyl group at position 3 directs bromination to position 2 via electron-donating effects.

- Catalyst Optimization : Lewis acids like FeCl₃ favor electrophilic substitution at the most activated ring position.

- Kinetic Control : Low temperatures (e.g., 0°C) and slow reagent addition reduce thermodynamic byproducts, as seen in the synthesis of 3’-bromo-2,2-dimethylbutyrophenone .

Q. What strategies mitigate decomposition of this compound under varying storage conditions?

- Methodology : Store at ≤4°C in amber vials under inert gas (Ar/N₂) to prevent photolytic or oxidative degradation. For analogs like 3-(bromomethyl)-5-chlorobenzo[b]thiophene, cold storage significantly extends stability .

Q. How does the methyl group influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The methyl group enhances electron density at the benzothiophene ring, increasing oxidative addition efficiency with palladium catalysts. Compare reactivity with non-methylated analogs (e.g., 2-bromobiphenyl) to quantify steric/electronic effects .

Q. How can discrepancies in reported melting points or spectral data for this compound be analyzed?

- Methodology :

- Purity Assessment : Use HPLC or GC-MS to detect impurities.

- Crystallographic Validation : Single-crystal X-ray diffraction resolves structural ambiguities, as applied to brominated thiophene derivatives in crystallography databases .

Key Notes

- Experimental Design : Use factorial design to optimize bromination parameters (temperature, catalyst loading, solvent) and minimize side reactions .

- Contradiction Analysis : Conflicting spectral data may arise from solvent polarity or instrument calibration; always report experimental conditions alongside results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.